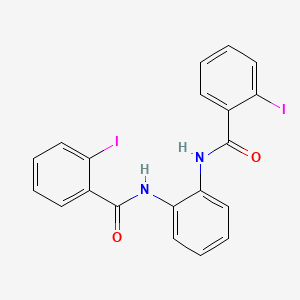

![molecular formula C19H18ClF3N2O2 B4884057 N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B4884057.png)

N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(4-morpholinylmethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(4-morpholinylmethyl)benzamide, commonly known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and function of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Mecanismo De Acción

TAK-659 binds to the active site of BTK and inhibits its activity by preventing the transfer of phosphate groups to downstream signaling molecules. This leads to the suppression of N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(4-morpholinylmethyl)benzamide signaling and downstream pathways, including NF-κB and AKT, which are critical for the survival and proliferation of B-cells. TAK-659 has also been shown to inhibit the activity of other kinases, such as ITK and TXK, which are involved in T-cell signaling.

Biochemical and Physiological Effects:

TAK-659 has been shown to induce apoptosis and cell cycle arrest in B-cell malignancies, leading to decreased tumor growth in preclinical models. TAK-659 has also been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in preclinical models of autoimmune diseases and inflammatory disorders. TAK-659 has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it suitable for once-daily dosing.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

TAK-659 has several advantages as a tool compound for studying B-cell signaling and function. It is a highly selective and potent inhibitor of BTK, with minimal off-target effects. TAK-659 has also been shown to have good pharmacokinetic properties in preclinical models, which makes it suitable for in vivo experiments. However, TAK-659 has some limitations as a tool compound, such as its high cost and limited availability. TAK-659 is also a small molecule inhibitor, which may not fully recapitulate the effects of genetic or antibody-mediated BTK inhibition.

Direcciones Futuras

There are several future directions for the development and application of TAK-659. First, clinical trials are underway to evaluate the safety and efficacy of TAK-659 in patients with B-cell malignancies, such as CLL and MCL. Second, combination therapies with TAK-659 and other targeted agents, such as venetoclax and lenalidomide, are being explored in preclinical models and clinical trials. Third, the role of BTK inhibition in autoimmune diseases and inflammatory disorders, such as rheumatoid arthritis and lupus, is an area of active research. Fourth, the development of more potent and selective BTK inhibitors, such as acalabrutinib and zanubrutinib, may provide additional options for the treatment of B-cell malignancies and other diseases.

Métodos De Síntesis

The synthesis of TAK-659 involves a series of chemical reactions starting from commercially available starting materials. The process includes the formation of key intermediates, such as 4-chloro-2-(trifluoromethyl)aniline and 4-(4-morpholinylmethyl)benzyl alcohol, which are then coupled to form the final product. The synthesis of TAK-659 has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited.

Aplicaciones Científicas De Investigación

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, TAK-659 has shown potent inhibition of BTK activity, leading to decreased N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(4-morpholinylmethyl)benzamide signaling, reduced cell proliferation, and induction of apoptosis in cancer cells. TAK-659 has also demonstrated synergy with other targeted agents, such as venetoclax and lenalidomide, in preclinical models of CLL and MCL.

Propiedades

IUPAC Name |

N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(morpholin-4-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClF3N2O2/c20-15-5-6-17(16(11-15)19(21,22)23)24-18(26)14-3-1-13(2-4-14)12-25-7-9-27-10-8-25/h1-6,11H,7-10,12H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGBPGDPAAMGCQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(morpholin-4-ylmethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)nicotinamide](/img/structure/B4883976.png)

![2-chloro-5-nitro-N-(3-oxo-3H-benzo[f]chromen-2-yl)benzamide](/img/structure/B4883978.png)

![4-(2-{[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}ethyl)-N-phenyl-1-piperazinecarboxamide](/img/structure/B4883999.png)

![N~1~-[2-(benzylthio)ethyl]-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4884041.png)

![1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-4-methylquinolinium bromide](/img/structure/B4884046.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,4-dimethylbenzamide](/img/structure/B4884056.png)

![6-amino-4-(5-bromo-2-fluorophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4884062.png)

![5,5'-carbonylbis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4884067.png)

![N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-2-methoxy-N-methylethanamine](/img/structure/B4884075.png)

![4-fluoro-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4884083.png)

![ethyl 7-(trifluoromethyl)-5,6,7,12-tetrahydrobenzo[h]pyrazolo[5,1-b]quinazoline-11-carboxylate](/img/structure/B4884086.png)